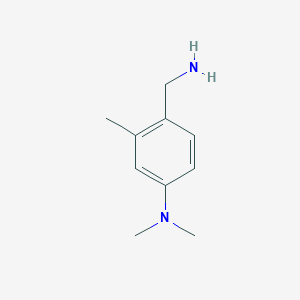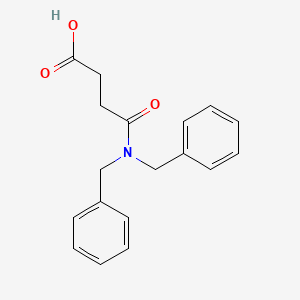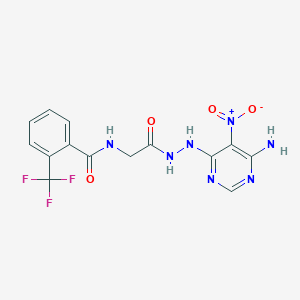![molecular formula C23H20N2OS B2359272 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-12-0](/img/structure/B2359272.png)
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
1. Antimicrobial and Antitubercular Activity
- Antitubercular Agents: Derivatives of 1,3,4-oxadiazoles, including compounds similar to the one , demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds showed selective antimycobacterial effects and low toxicity in mammalian cell lines (Karabanovich et al., 2016).
- Antibacterial Activity Against Rice Bacterial Leaf Blight: Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae, the pathogen causing rice bacterial leaf blight (Shi et al., 2015).
2. Anticancer Potential
- Tumor Inhibition and Toxicity Assessment: A study focusing on 1,3,4-oxadiazole derivatives, including compounds similar to the one , examined their potential in tumor inhibition and toxicity assessment. These compounds showed varying degrees of effectiveness in inhibiting tumor growth and possessed different toxicity profiles (Faheem, 2018).
- Synthesis and Anticancer Evaluation: A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).
3. Pharmacological Actions
- Analgesic and Anti-Inflammatory Actions: Compounds including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, a derivative similar to the compound , were investigated for their analgesic and anti-inflammatory potential, showing good affinity and effectiveness (Faheem, 2018).
4. Biological Evaluation
- Antimicrobial Evaluation and Hemolytic Activity: A study synthesized N-substituted derivatives of a compound structurally related to 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and evaluated them for antimicrobial and hemolytic activity. The results indicated variable activities against different microbial species (Rehman et al., 2016).
properties
IUPAC Name |
2-(4-methylphenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-7-11-18(12-8-16)15-27-21-6-4-3-5-20(21)23-25-24-22(26-23)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSCUYTRCDLSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2359190.png)

![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)
![3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2359197.png)





